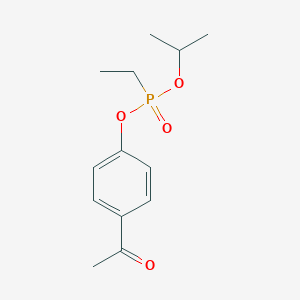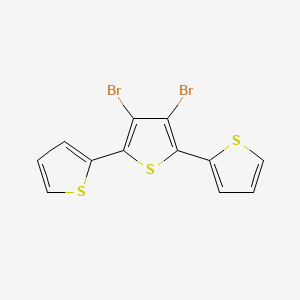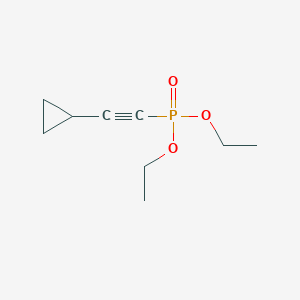
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a Grignard reaction to introduce the phenylsulfanyl group, followed by a series of condensation and reduction reactions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The double bonds in the compound’s structure may also play a role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol
- (7E)-8,12-Dimethyl-5-(phenylsulfanyl)-7,11-tridecadien-4-one
Uniqueness
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
833480-06-1 |
|---|---|
Formule moléculaire |
C21H30OS |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
8,12-dimethyl-5-phenylsulfanyltrideca-7,11-dien-4-one |
InChI |
InChI=1S/C21H30OS/c1-5-10-20(22)21(23-19-13-7-6-8-14-19)16-15-18(4)12-9-11-17(2)3/h6-8,11,13-15,21H,5,9-10,12,16H2,1-4H3 |
Clé InChI |
LTNFEYXWCBLWTI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(CC=C(C)CCC=C(C)C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


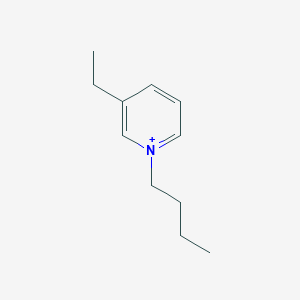
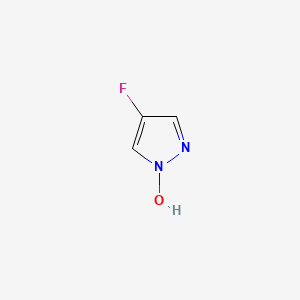

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)

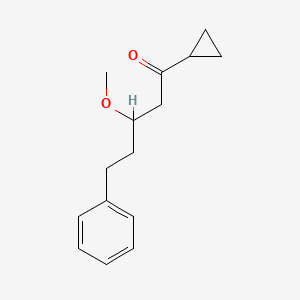
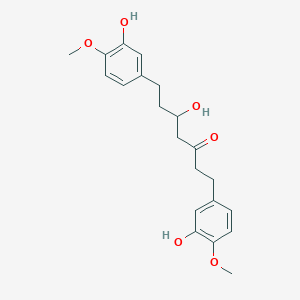
![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)

